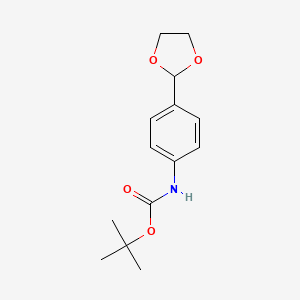
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is a chiral amine compound with a cyclohexyl group attached to a fluorinated ethylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylamine, which is commercially available.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or enzymatic resolution, to obtain the desired (S)-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Cyclohexyl-2-fluoroacetone or cyclohexyl-2-fluoroacetic acid.
Reduction: Cyclohexyl-2-fluoroethanol.
Substitution: Cyclohexyl-2-azidoethylamine.
Applications De Recherche Scientifique
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including chiral ligands and catalysts.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
Cyclohexylamine: The parent compound without the fluorine substitution.
2-Fluoroethylamine: A simpler analog lacking the cyclohexyl group.
Uniqueness: (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is unique due to its chiral nature and the presence of both cyclohexyl and fluorine groups. These structural features confer specific properties, such as enhanced binding affinity and selectivity, making it valuable in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C8H17ClFN |
|---|---|
Poids moléculaire |
181.68 g/mol |
Nom IUPAC |
(1S)-1-cyclohexyl-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1 |
Clé InChI |
KIHRZAREBYPVAQ-DDWIOCJRSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](CF)N.Cl |
SMILES canonique |
C1CCC(CC1)C(CF)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)



![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)






![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)
